REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.C([N+]1C=CN(C)C=1)CCC.[C:18]([N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)(=[O:20])[CH3:19].F[C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][C:29]=1[CH3:37]>CC#N>[C:18]([N:21]1[CH2:26][CH2:25][N:24]([C:28]2[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][C:29]=2[CH3:37])[CH2:23][CH2:22]1)(=[O:20])[CH3:19] |f:0.1|
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Name
|
|
Quantity
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1.75 g
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Type
|
reactant
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Smiles
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F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CN(C=C1)C
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
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Smiles
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CC#N
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
|
Water (100 mL) was added to the resulting residue
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Type
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EXTRACTION
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Details
|
the reaction extracted with EtOAc (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The solvent was dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |